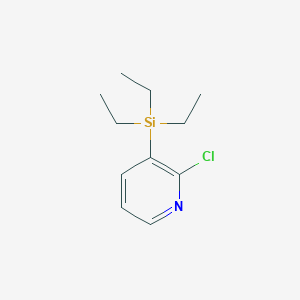
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as MOC aldehyde and has a molecular formula of C8H12O2.
Scientific Research Applications
((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as reduction, oxidation, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. However, studies have shown that it can cause skin irritation and sensitization in some individuals.
Advantages and Limitations for Lab Experiments
One of the major advantages of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various compounds. However, one of the limitations of this compound is its toxicity, which can pose a risk to researchers working with it.
Future Directions
There are several future directions for the research on ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies on the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Furthermore, there is a need for research on the potential applications of this compound in the field of medicinal chemistry and drug discovery.
Conclusion:
In conclusion, ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a versatile compound that has potential applications in various fields. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. The future directions for research on this compound include the development of new synthetic methods, further studies on its potential applications in drug discovery, and the investigation of its toxicity.
Synthesis Methods
The synthesis of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a complex process that involves several steps. One of the most common methods used for its synthesis is the catalytic hydrogenation of 2-methylcyclohexanone. The reaction is carried out in the presence of a catalyst such as platinum, palladium, or nickel. The resulting product is then oxidized using a mild oxidizing agent to obtain ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
properties
CAS RN |
122571-30-6 |
|---|---|
Product Name |
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
VYDIEVNDQHMFLO-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
Canonical SMILES |
CC1CC(=O)CCC1C=O |
synonyms |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



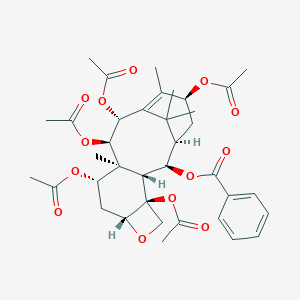

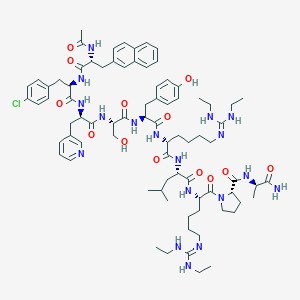

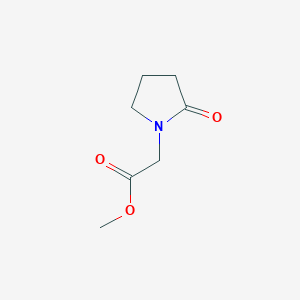
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
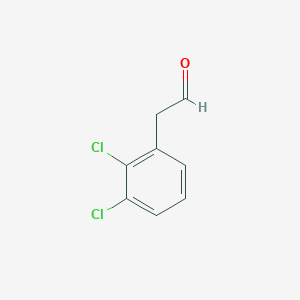

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
